molecular formula C21H19F2N3O5S2 B2611394 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate CAS No. 877652-07-8

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate

Cat. No. B2611394
CAS RN: 877652-07-8
M. Wt: 495.52
InChI Key: JDMZUWZTGKNQMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that includes several functional groups such as amide, thiadiazole, thioketone, pyran, and benzoate . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The thiadiazole and pyran rings, along with the benzoate group, would likely contribute significantly to the overall structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of fluorine atoms in the benzoate group could influence its properties, such as its polarity and reactivity .

Scientific Research Applications

Heterocyclic Compound Synthesis

Researchers have developed new families of heterocyclic compounds, including thiadiazoline and pyrazoline derivatives, which show inhibitory activities against different isoforms of nitric oxide synthase (NOS). These compounds are synthesized by combining the arylthiadiazoline or arylpyrazoline skeleton with a carboxamide or carbothioamide moiety, indicating the versatility of thiadiazolines in medicinal chemistry applications (Arias et al., 2018).

Antioxidant and Anticancer Properties

Another study highlights the in vitro antioxidant properties of triazolo-thiadiazoles, demonstrating significant dose-dependent cytotoxic effects on hepatocellular carcinoma cell lines. This suggests potential applications of related compounds in cancer research and therapy, especially considering their low IC50 values compared to standard drugs like doxorubicin (Sunil et al., 2010).

Fungicidal Activity

2-Alkyl (alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) have been prepared as potential fungicides, showing high activity against rice sheath blight, a major disease in rice cultivation. This indicates the potential agricultural applications of such compounds in controlling fungal diseases in crops (Chen et al., 2000).

Antiviral and Cytotoxic Activities

Research on pyrazole- and isoxazole-based heterocycles has shown promising antiviral activities, particularly against Herpes simplex type-1 (HSV-1), and cytotoxic activities. This suggests the potential use of these compounds in developing antiviral drugs and exploring their mechanisms of action in viral infections (Dawood et al., 2011).

Anti-Lung Cancer Activity

A study on fluoro substituted benzo[b]pyran compounds, specifically targeting lung cancer, demonstrated anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine. This highlights the potential therapeutic applications of fluoro substituted compounds in treating lung cancer (Hammam et al., 2005).

Mechanism of Action

The mechanism of action of this compound is not known as it seems to be not widely studied. If it has biological activity, the mechanism could depend on the specific context, such as the type of biological system or the presence of other molecules .

properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,4-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O5S2/c1-3-11(4-2)18(28)24-20-25-26-21(33-20)32-10-13-8-16(27)17(9-30-13)31-19(29)12-5-6-14(22)15(23)7-12/h5-9,11H,3-4,10H2,1-2H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMZUWZTGKNQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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